1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a methoxypropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3-methoxypropylamine with a suitable pyrrolidine derivative. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce the amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. For example, the use of catalytic hydrogenation can be avoided by employing safer and more efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)piperidin-4-amine: This compound shares a similar methoxypropyl group but has a different core structure, leading to distinct chemical and biological properties.
Prucalopride: A compound with a similar methoxypropyl group, used as a prokinetic agent in medicine.
Brinzolamide: Another compound with a heterocyclic ring structure, used in the treatment of glaucoma.
Uniqueness
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-4-2-3-11-6-7(9(10)13)5-8(11)12/h7H,2-6H2,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNYJZLEICGPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(CC1=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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